2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine
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Overview
Description
2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine is a chemical compound that features a pyrazine ring substituted with a methyl group and an oxetane ring. The presence of the oxetane ring is particularly notable due to its unique chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell differentiation .
Mode of Action
This compound interacts with EZH2, inhibiting its enzymatic activity . The compound’s oxygen atoms maintain favorable overall lipophilicity values, which presumably make additional favorable contacts with the EZH2 enzyme .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways, leading to changes in gene expression . This can have downstream effects on cell differentiation and proliferation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been optimized for oral bioavailability . The calculated log D (clogD) values indicate favorable metabolic stability and permeability parameters .
Result of Action
The inhibition of EZH2 by this compound leads to changes in gene expression, affecting cell differentiation and proliferation . This can result in robust tumor growth inhibition in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common method involves the use of oxetan-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to form methyl (oxetan-3-ylidene)acetate . This intermediate can then be further reacted with appropriate reagents to introduce the pyrazine ring and the methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazine ring.
Substitution: The oxetane ring can undergo ring-opening reactions, which can be exploited in further synthetic modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can lead to the formation of various functionalized derivatives .
Scientific Research Applications
2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Synthetic Organic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, especially those containing oxetane rings.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrazine derivatives and their interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrazine: Lacks the oxetane ring, making it less reactive in certain types of chemical reactions.
6-[(oxetan-2-yl)methoxy]pyrazine: Similar structure but without the methyl group, which can affect its chemical and biological properties.
Uniqueness
The presence of both the oxetane ring and the methyl group in 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine gives it unique chemical properties, such as increased reactivity in ring-opening reactions and potential for specific biological activities .
Properties
IUPAC Name |
2-methyl-6-(oxetan-2-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-6-8-2-3-12-8/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWCJLAEJFQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.